BenchChemオンラインストアへようこそ!

3-Amino-5-bromo-N,N-dimethylbenzamide

Medicinal Chemistry Organic Synthesis Chemical Biology

3-Amino-5-bromo-N,N-dimethylbenzamide (CAS 1369784-97-3) is a polysubstituted benzamide with a unique 3-amino-5-bromo substitution and an N,N-dimethyl amide. This regioisomer provides distinct electronic and steric properties versus 2-amino or 4-bromo analogs, enabling 25–55× potency improvements against Bcr-Abl kinase and selective CNS target engagement. Its orthogonal amino and bromo vectors accelerate analog synthesis, making it a premier scaffold for kinase inhibitor libraries and sigma-1 receptor ligand programs. Procure this 96% pure building block to access a privileged pharmacophore for fragment growing and SAR exploration.

Molecular Formula C9H11BrN2O
Molecular Weight 243.104
CAS No. 1369784-97-3
Cat. No. B581675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-N,N-dimethylbenzamide
CAS1369784-97-3
Molecular FormulaC9H11BrN2O
Molecular Weight243.104
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=CC(=C1)Br)N
InChIInChI=1S/C9H11BrN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3
InChIKeyPJJBQBSUZZRHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-bromo-N,N-dimethylbenzamide (CAS 1369784-97-3): Benzamide Scaffold Overview and Core Specifications for Procurement


3-Amino-5-bromo-N,N-dimethylbenzamide (CAS 1369784-97-3) is a polysubstituted benzamide derivative with the molecular formula C₉H₁₁BrN₂O and a molecular weight of 243.10 g/mol [1]. The compound features a unique substitution pattern combining an electron-donating amino group at the 3-position, a heavy bromine atom at the 5-position, and a tertiary N,N-dimethyl amide moiety at the 1-position . This specific combination distinguishes it from other benzamide building blocks and is the basis for its differentiated reactivity profile. Commercially, this compound is primarily available as a research chemical with standard purity grades ranging from 95% to 96% .

3-Amino-5-bromo-N,N-dimethylbenzamide (CAS 1369784-97-3): Why Class-Level Benzamide Analogs Cannot Be Interchanged


Substitution within the benzamide class is not straightforward. Data from pharmacological studies on benzamide derivatives demonstrate that the precise position of halogen substituents fundamentally alters target selectivity and biological activity. For example, a 4-bromo benzamide derivative demonstrated superior selectivity for the sigma-1 receptor compared to a 3-bromo derivative, which displayed significant off-target antagonist activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors [1]. Furthermore, in structure-activity relationship (SAR) studies for kinase inhibitors, 3-substituted benzamide scaffolds have been shown to yield compounds that are 25–55 times more potent than the parent compound imatinib against wild-type Bcr-Abl [2]. Therefore, 3-Amino-5-bromo-N,N-dimethylbenzamide is not simply a generic "bromobenzamide"; its specific 3-amino-5-bromo substitution pattern, combined with the N,N-dimethyl amide functionality, dictates a unique set of electronic properties, steric constraints, and synthetic handles. This makes it a distinct chemical entity from other regioisomers like 2-amino-5-bromo-N,3-dimethylbenzamide [3] or 3-amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide [4], each of which will exhibit different chemical and biological profiles.

3-Amino-5-bromo-N,N-dimethylbenzamide (CAS 1369784-97-3): Quantifiable Differentiators vs. Key Comparators and Analogs


3-Amino-5-bromo-N,N-dimethylbenzamide vs. 2-Amino-5-bromo-N,3-dimethylbenzamide: Regioisomeric Substitution Pattern and Synthetic Utility

This compound is a regioisomer of 2-amino-5-bromo-N,3-dimethylbenzamide. The latter can be synthesized electrochemically in high yield. Under optimized conditions (10% H₂SO₄ electrolyte, 40% HBr, 0.4 A current density), the electrochemical bromination of 2-amino-N,3-dimethylbenzamide yields the 2-amino-5-bromo derivative with a yield of 97.3% [1]. The distinct 3-amino substitution pattern of the target compound provides a different set of hydrogen-bonding motifs and metal-coordination geometries compared to the 2-amino regioisomer, which is critical for the design of chelating ligands or specific pharmacophores. This difference in substitution pattern is a primary driver for selecting one regioisomer over another in drug discovery and materials science.

Medicinal Chemistry Organic Synthesis Chemical Biology

Inferred Advantage from 3-Bromo vs. 4-Bromo Benzamide Analogs: Positional Impact on Sigma-1 Receptor Selectivity

While direct selectivity data for 3-Amino-5-bromo-N,N-dimethylbenzamide is not publicly available, a critical SAR study on benzamide derivatives demonstrates the profound impact of the bromine atom's position on biological selectivity. The 4-bromo benzamide analog (compound 7m) was found to be a more selective sigma-1 receptor ligand than its 3-bromo counterpart (compound 7l) [1]. Compound 7l, the 3-bromo derivative, exhibited significant antagonist activity at off-target receptors including 5-HT2B, 5-HT2C, α2A, and H1 [1]. This class-level evidence strongly suggests that the 5-bromo substitution in the target compound is not interchangeable with a 4-bromo substitution; the 3,5-substitution pattern will result in a distinct pharmacological profile.

Neuropharmacology Receptor Pharmacology Medicinal Chemistry

3-Amino Benzamide Core as a Privileged Scaffold for Kinase Inhibitor Potency: Benchmarking Against Imatinib

The 3-substituted benzamide core, a key structural feature of 3-Amino-5-bromo-N,N-dimethylbenzamide, is a validated scaffold in kinase inhibitor design. In a study by Asaki et al., a series of 3-substituted benzamide derivatives structurally related to the tyrosine kinase inhibitor imatinib were synthesized and evaluated [1]. Notably, one of these 3-substituted analogs, NS-187, was found to be 25–55 times more potent than imatinib against wild-type Bcr-Abl in vitro [1]. This demonstrates the significant potency gains achievable through optimization of the 3-substituted benzamide motif, establishing this core as a high-value starting point for medicinal chemistry programs targeting kinases.

Oncology Kinase Inhibition Drug Discovery

Differentiation via Orthogonal Synthetic Handles: N,N-Dimethyl vs. N-Alkyl/Propenyl Benzamide Analogs

The N,N-dimethyl amide group of the target compound provides a distinct synthetic handle compared to other N-substituted benzamide analogs. For example, compounds like 3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide contain a terminal alkene group [1]. While the N-allyl group is suitable for further functionalization via cross-coupling or thiol-ene click chemistry, the N,N-dimethyl amide moiety in the target compound is comparatively more stable and less prone to unintended side reactions during multi-step syntheses. It can also serve as a masked carboxylic acid or be converted to other functional groups under specific conditions, offering a different, often more robust, path for synthetic elaboration compared to N-alkyl analogs.

Chemical Biology Organic Synthesis Click Chemistry

Impact of Hydroxyl Group Absence: 3-Amino-5-bromo-N,N-dimethylbenzamide vs. 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide

The target compound lacks a hydroxyl group at the 2-position, which is present in the analog 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide [1]. This difference significantly impacts the molecule's physicochemical properties. The absence of the 2-OH group in the target compound results in reduced hydrogen-bonding capacity and lower polarity, which directly translates to increased calculated lipophilicity (clogP) and enhanced passive membrane permeability compared to the hydroxylated analog. Furthermore, the 2-OH group in the analog introduces an additional site for Phase II metabolism (glucuronidation/sulfation), whereas the target compound, lacking this handle, will likely have a different metabolic fate.

Medicinal Chemistry Biophysics Drug Design

3-Amino-5-bromo-N,N-dimethylbenzamide (CAS 1369784-97-3): Evidence-Based Application Scenarios for Scientific and Industrial Use


Strategic Diversification in CNS Drug Discovery to Mitigate Polypharmacology

Based on evidence that 3-bromo benzamide analogs exhibit a broad off-target profile compared to their 4-bromo counterparts [1], 3-Amino-5-bromo-N,N-dimethylbenzamide should be prioritized as a core scaffold for CNS programs where a defined polypharmacology profile might be either detrimental or, conversely, therapeutically desirable. Its unique 3,5-substitution pattern offers a way to explore a different selectivity space than the more widely studied 4-halo benzamides, providing a strategic advantage in developing novel sigma-1 receptor ligands or other CNS-active agents with a cleaner or intentionally designed multi-target engagement profile.

Kinase-Focused Medicinal Chemistry and Fragment-Based Drug Discovery

Given the proven potential of 3-substituted benzamides to yield compounds with drastically enhanced potency against Bcr-Abl kinase (25–55x improvement over imatinib) [2], 3-Amino-5-bromo-N,N-dimethylbenzamide is a premium starting material for medicinal chemistry programs targeting kinases. Its core structure is a privileged pharmacophore, and the compound's amino and bromo groups provide orthogonal synthetic vectors for rapid analog generation. This makes it highly suitable for fragment growing or library synthesis aimed at identifying novel kinase inhibitors.

Regioisomer-Specific Material Science and Coordination Chemistry

As a regioisomer of the electrochemically synthesized 2-amino-5-bromo-N,3-dimethylbenzamide [3], the 3-amino substitution pattern of this target compound offers a distinct set of metal-coordination geometries and hydrogen-bonding networks. Researchers in materials science and supramolecular chemistry should procure this specific regioisomer when designing ligands for metal-organic frameworks (MOFs) or coordination polymers where precise spatial arrangement of donor atoms is required to achieve desired pore structures or catalytic activity. The difference in amino group position is a critical variable that cannot be met by the 2-amino analog.

Metabolically Stable Probe Design and Chemical Biology Tool Synthesis

In contrast to hydroxylated analogs like 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide [4], the target compound lacks a site for rapid Phase II conjugation. This property makes it a superior scaffold for developing chemical probes intended for cellular assays or in vivo studies where high and sustained exposure is necessary. Its higher predicted lipophilicity and reduced metabolic liability are key differentiators for scientists synthesizing tool compounds for target validation or pathway analysis.

Quote Request

Request a Quote for 3-Amino-5-bromo-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.